
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 2,2-dimethylpropyl groups and three methyl groups at the 1,3,5 and 2,4,6 positions, respectively
Métodos De Preparación
The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene typically involves Friedel-Crafts alkylation reactions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of benzene with 2,2-dimethylpropyl chloride and methyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky substituents can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene can be compared with similar compounds such as:
1,3,5-Tris(2,2-dimethylpropyl)-2-methyl-4-nitrobenzene:
1,3,5-Tris(2,2-dimethylpropyl)-2,4-dimethyl-6-nitrobenzene: The presence of a nitro group and different methyl substitution pattern affects its physical and chemical properties.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: This compound contains amide groups, making it suitable for different applications, particularly in materials science and polymer chemistry.
Propiedades
Número CAS |
57476-06-9 |
|---|---|
Fórmula molecular |
C24H42 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
1,3,5-tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene |
InChI |
InChI=1S/C24H42/c1-16-19(13-22(4,5)6)17(2)21(15-24(10,11)12)18(3)20(16)14-23(7,8)9/h13-15H2,1-12H3 |
Clave InChI |
ZTESJBACNXXCSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)CC(C)(C)C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


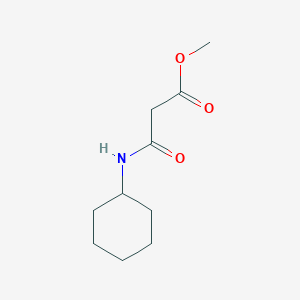

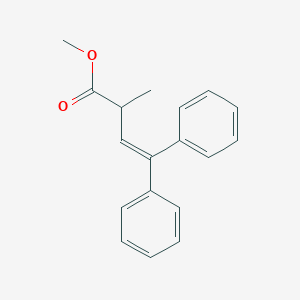
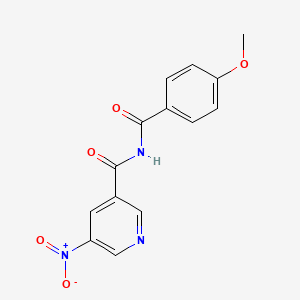
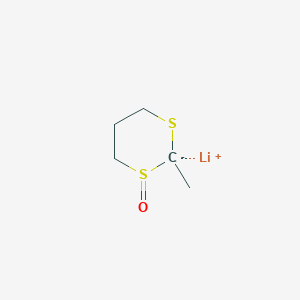

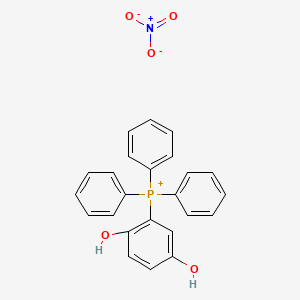
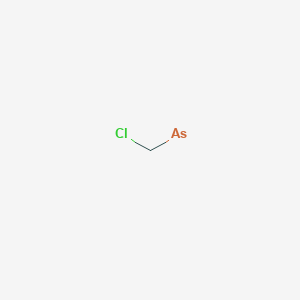

![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)
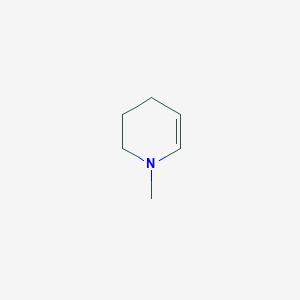
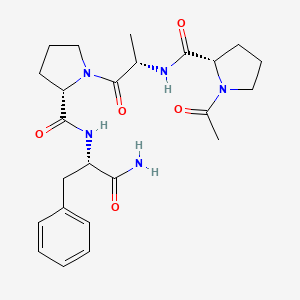
![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
